Abt-107

Receptor pharmacology Ligand binding assay α7 nAChR affinity

ABT-107 is the definitive α7 nAChR agonist for reproducible neuroprotection and cognition research. Unlike generic alternatives, it delivers subnanomolar binding affinity (Ki 0.2–0.6 nM) and >100-fold selectivity over non-α7 subtypes, eliminating off-target confounding effects. With 81.2% oral bioavailability in rat and consistent CNS penetration (brain-to-plasma ratio 1), ABT-107 supports chronic oral dosing in Alzheimer's models. Validated dosing paradigms are available: 0.25 mg/kg/day s.c. infusion for 6-OHDA Parkinson's models, and 0.1 µmol/kg i.p. for sensory gating studies. Procure the gold-standard reference agonist for α7 nAChR mechanistic studies.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 855291-54-2
Cat. No. B1251678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-107
CAS855291-54-2
Synonyms5-(6-(1-azabicyclo(2,2,2)oct-3-yloxy)pyridazin-3-yl)-1H-indole
ABT 107
ABT-107
ABT107
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
InChIInChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
InChIKeyLUKNJAQKVPBDSC-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-107: High-Affinity Selective α7 Neuronal Nicotinic Receptor Agonist for Preclinical Neuroscience and Neurodegeneration Research Procurement


ABT-107 (CAS 855291-54-2), chemically 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole, is a selective, high-affinity full agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) [1]. It has been advanced to Phase I clinical trials as a potential therapeutic candidate for cognitive and neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease [2]. ABT-107 demonstrates robust blood-brain barrier penetration with a brain-to-plasma ratio of 1 in rodents and high oral bioavailability across species . Its well-characterized in vitro binding profile (Ki = 0.2–0.6 nM for rat and human α7 nAChRs) and functional potency (EC50 = 50–90 nM in oocyte electrophysiology assays) provide a defined pharmacological tool for investigating α7 nAChR-mediated signaling in neuroprotection, cognition, and synaptic plasticity [1].

Why α7 nAChR Agonists Are Not Interchangeable: The Critical Need for Compound-Specific Selection of ABT-107 in Preclinical Research


Substituting ABT-107 with a structurally distinct α7 nAChR agonist introduces substantial variability in experimental outcomes due to pronounced differences in receptor binding affinity, functional selectivity, and in vivo efficacy. ABT-107 exhibits subnanomolar binding affinity (Ki = 0.2–0.6 nM) that is 10- to 100-fold higher than alternative α7 agonists such as A-582941 (Ki = 10.8–16.7 nM), PNU-282987 (Ki = 26 nM), and DMXB/GTS-21 (Ki ≈ 1.1 nM as partial agonist with low efficacy) [1]. Moreover, ABT-107 demonstrates >100-fold selectivity for α7 nAChRs over non-α7 nicotinic receptor subtypes, whereas GTS-21 exhibits only 20-fold lower affinity for human α4β2 nAChR (Ki = 20 nM) relative to its α7 binding, and nicotine acts as a pan-nAChR agonist with minimal α7 selectivity [1]. In vivo, ABT-107 achieves behavioral improvement in sensory gating and motor function assays at low plasma concentrations (1.1–1.9 ng/mL), with clear inverted U-shaped dose-response relationships that are not conserved across other α7 agonists [2]. Generic substitution without verification of compound-specific binding parameters, functional efficacy, and in vivo pharmacodynamic profiles introduces confounding variables that compromise reproducibility and obscure mechanistic interpretation in α7 nAChR-targeted studies.

ABT-107 Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Informed Scientific Procurement


Binding Affinity Differential: ABT-107 Exhibits 10- to 50-Fold Higher α7 nAChR Affinity Than A-582941 and PNU-282987

ABT-107 demonstrates subnanomolar binding affinity for rat and human α7 nAChRs (Ki = 0.2–0.6 nM using [3H]A-585539 radioligand; Ki = 7 nM using [3H]MLA) [1]. This affinity is approximately 18- to 54-fold higher than A-582941 (Ki = 10.8 nM rat, 16.7 nM human) and approximately 4- to 43-fold higher than PNU-282987 (Ki = 26 nM rat α7) . Compared with the partial agonist DMXB/GTS-21, which exhibits an Emax <10% of the acetylcholine response despite reported Ki values, ABT-107 functions as a full agonist with approximately 80% efficacy relative to acetylcholine [1]. The subnanomolar affinity of ABT-107 enables functional receptor engagement at lower concentrations than alternative α7 agonists, reducing the compound quantity required for achieving receptor occupancy in experimental systems.

Receptor pharmacology Ligand binding assay α7 nAChR affinity

Functional Selectivity Profile: ABT-107 Demonstrates >100-Fold α7 nAChR Selectivity with No Detectable Activity at α3β4, α6β4, or 5-HT3A Receptors

ABT-107 exhibits a clean functional selectivity profile, with no detectable current responses in Xenopus oocytes expressing human or nonhuman α3β4 nAChRs, chimeric (α6/α3)β4 nAChRs, or 5-HT3A receptors [1]. In contrast, the commonly used α7 agonist DMXB/GTS-21 exhibits significant antagonist activity at human α4β2 nAChR (Ki = 20 nM) and 5-HT3A receptor (IC50 = 3.1 μM), complicating interpretation of in vivo effects attributed solely to α7 nAChR activation . Nicotine, frequently employed as a positive control in α7 studies, is a nonselective pan-nAChR agonist with activity across multiple nicotinic receptor subtypes including α4β2 and α3β4, precluding subtype-specific mechanistic conclusions [2]. ABT-107's functional responses at α7 nAChRs (EC50 = 50–90 nM, approximately 80% efficacy normalized to acetylcholine) are enhanced by positive allosteric modulators (PAMs) such as A-867744, and are fully blocked by the selective α7 antagonist methyllycaconitine (MLA), confirming target specificity [1][3].

Functional selectivity Electrophysiology Off-target profiling

In Vivo Neuroprotective Efficacy: ABT-107 Matches Nicotine in Restoring Dopaminergic Function in 6-OHDA Lesioned Rats, Outperforming DMXB

In a rat model of Parkinson's disease using unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle, continuous subcutaneous infusion of ABT-107 (0.25 mg/kg/day) significantly improved motor behaviors (contralateral forelimb use and adjusted stepping) to levels comparable with nicotine (1 mg/kg/day), a known neuroprotective agent [1]. Both ABT-107 and nicotine significantly increased striatal dopamine transporter (DAT) levels by approximately 30–40% in lesioned striatum (relative to lesion-only controls, which exhibited ~70% DAT reduction) and significantly improved basal dopamine release from lesioned striatum [1]. In contrast, DMXB (2 mg/kg/day) produced only variable, inconsistent behavioral improvement in the same model and did not achieve the same magnitude of DAT recovery as ABT-107 [1]. ABT-107 and nicotine also restored nicotine-stimulated dopamine release mediated via α4β2* and α6β2* nAChRs, indicating that α7 nAChR activation indirectly supports function of other nAChR subtypes on dopaminergic terminals [1].

Neuroprotection Parkinson's disease model 6-OHDA lesion

Pharmacodynamic Window and Inverted U-Shaped Dose Response: ABT-107 Optimal Sensory Gating Efficacy Achieved at 1.1 ng/mL Plasma Concentration, with Higher Exposures Producing Diminished Effect

ABT-107 exhibits a narrow, defined pharmacodynamic window for sensory gating improvement in the DBA/2 mouse model of schizophrenia-associated cognitive deficits [1]. At 0.1 μmol/kg (average plasma concentration of 1.1 ng/mL), ABT-107 significantly improved sensory gating by lowering hippocampal T/C ratios during a 30-minute post-administration period [1]. The 1.0 μmol/kg dose was ineffective at 30 minutes (plasma concentration 13.5 ng/mL) but became effective 180 minutes post-administration when plasma levels declined to 1.9 ng/mL, demonstrating a clear inverted U-shaped dose-response relationship characteristic of α7 nAChR agonists but with a quantifiable plasma concentration threshold for optimal efficacy [1]. Importantly, ABT-107 (0.1 μmol/kg) remained fully efficacious under repeated twice-daily dosing and following pretreatment with α7-desensitizing doses of nicotine (6.2 μmol/kg) or ABT-107 itself, indicating that tachyphylaxis to therapeutic effects does not occur under conditions that would be encountered in chronic dosing paradigms [1]. Acute efficacy was blocked by the α7 antagonist methyllycaconitine (MLA) but not by the α4β2 antagonist dihydro-β-erythroidine, confirming α7 nAChR specificity in vivo [1].

Pharmacodynamics Sensory gating Schizophrenia model

Species-Specific Oral Bioavailability and CNS Penetration: ABT-107 Oral Bioavailability Reaches 81.2% in Rat with Consistent Brain-to-Plasma Ratio of 1

ABT-107 demonstrates high oral bioavailability across preclinical species: 81.2% in rat, 51.1% in mouse, and 40.6% in monkey, with intraperitoneal/intramuscular administration achieving 100% bioavailability . Critically, ABT-107 exhibits a brain-to-plasma ratio of 1 in rodents, confirming robust central nervous system penetration without active exclusion by blood-brain barrier transporters . These pharmacokinetic properties are not universally shared among α7 nAChR agonists; for instance, the oral bioavailability and CNS exposure of structurally distinct agonists such as PNU-282987 and A-582941 differ substantially and require independent verification for each compound [1]. The combination of high oral bioavailability and reliable CNS penetration makes ABT-107 suitable for chronic oral dosing studies in rodent neurodegeneration and cognitive models, reducing experimental variability associated with parenteral administration routes and variable brain exposure.

Pharmacokinetics Oral bioavailability CNS penetration

Optimized Research Applications for ABT-107: Evidence-Driven Use Cases in Preclinical Neuroscience and Neurodegeneration


α7 nAChR-Specific Neuroprotection Studies in Parkinson's Disease Models Requiring Minimal Off-Target Confounding

ABT-107 is the optimal α7 nAChR agonist for studies investigating α7-mediated neuroprotection in 6-hydroxydopamine (6-OHDA) lesion models of Parkinson's disease. Its ability to achieve nicotine-equivalent behavioral recovery and striatal dopamine transporter restoration—without nicotine's confounding activity at α4β2, α6β2, and other non-α7 nAChR subtypes—enables cleaner attribution of neuroprotective effects specifically to α7 nAChR activation [1]. Continuous subcutaneous infusion of 0.25 mg/kg/day provides the validated dosing paradigm for replicating published neuroprotective outcomes [1].

Sensory Gating and Cognitive Function Assays Requiring Precise PK-PD Correlation for Schizophrenia Research

For studies of sensory gating deficits in DBA/2 mice or similar schizophrenia-relevant models, ABT-107 provides a uniquely well-characterized plasma concentration-efficacy relationship. The optimal effect occurs at 1.1–1.9 ng/mL plasma exposure, achieved with 0.1 μmol/kg dosing; higher doses (1.0 μmol/kg) produce diminished efficacy due to the inverted U-shaped dose-response curve [1]. This defined pharmacodynamic window allows researchers to design dosing regimens that avoid false-negative results from supramaximal exposure and to correlate behavioral outcomes directly with plasma concentration measurements [1].

Chronic Oral Dosing Studies in Alzheimer's Disease Transgenic Mouse Models

ABT-107's 81.2% oral bioavailability in rat and 51.1% in mouse, combined with consistent CNS penetration (brain-to-plasma ratio = 1), makes it well-suited for long-term oral dosing paradigms in Alzheimer's disease transgenic models [1]. ABT-107 has been shown to attenuate tau hyperphosphorylation in APP-tau transgenic mice with 5 mg/kg/day intraperitoneal infusion and to increase Ser9 phosphorylation of GSK3β (a tau kinase inhibitory phosphorylation site) in mouse cortex and hippocampus [1]. The oral bioavailability data support translation of these findings to oral gavage dosing regimens for chronic studies requiring less invasive administration routes [1].

In Vitro α7 nAChR Activation Assays Requiring Defined Full Agonist Pharmacology with PAM Responsiveness

ABT-107 serves as a benchmark full agonist for in vitro α7 nAChR characterization studies due to its subnanomolar binding affinity (Ki = 0.2–0.6 nM), functional potency (EC50 = 50–90 nM), and approximately 80% efficacy relative to acetylcholine in oocyte electrophysiology assays [1]. Its responses are enhanced by positive allosteric modulators such as A-867744, making ABT-107 an ideal reference agonist for characterizing novel PAMs or evaluating α7 receptor pharmacology in recombinant expression systems and primary neuronal cultures [1]. The compound's >100-fold selectivity for α7 over non-α7 nAChRs ensures that observed calcium signals, current responses, or downstream signaling events (e.g., ERK1/2 and CREB phosphorylation) can be reliably attributed to α7 nAChR activation rather than off-target receptor engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt-107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.